alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone
Description
alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone (CAS: 70951-74-5) is a sulfone derivative characterized by a phenyl sulfone group attached to a benzyl moiety substituted with two methyl groups at the alpha position and a nitro group at the para position. Sulfones are organosulfur compounds with the general formula R-SO₂-R', where R and R' are organic groups. This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing nitro group and bulky dimethyl substituents. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its reactivity and stability can be inferred through comparisons with structurally related sulfones .
Properties
CAS No. |
70951-74-5 |
|---|---|
Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)propan-2-yl]-4-nitrobenzene |
InChI |
InChI=1S/C15H15NO4S/c1-15(2,12-8-10-13(11-9-12)16(17)18)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
BPNSEQLDWOOJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Formation of Sulfide Intermediate :
-
Oxidation to Sulfone :
Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NaH (base) | DMF | 80–100°C | 60–75 | |
| H₂O₂ (oxidizer) | Acetic acid | 40–60°C | 70–85 |
Advantages :
-
High regioselectivity due to the electron-withdrawing nitro group directing substitution.
-
Scalable for industrial production with optimized catalysts.
Challenges :
Sulfone Formation via Sodium Sulfinates
Sodium sulfinates serve as versatile nucleophiles for constructing sulfones. This method is highlighted in recent advancements in sulfone synthesis.
Procedure
-
Synthesis of Sodium Sulfinates :
-
Coupling with Nitrobenzyl Derivatives :
Example Reaction
Optimized Conditions
Advantages :
Limitations :
Oxidation of Sulfides with Nitro Substituents
Pre-existing nitro groups on benzyl sulfides can be oxidized to sulfones. This approach is traditional but requires careful control to avoid nitro group degradation.
Steps
Typical Yields
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 50–60°C | 70–85 | |
| O₃ | Dichloromethane | −78°C | 65–75 |
Challenges :
Potential Benefits :
Drawbacks :
Metal-Catalyzed Cyclization
Palladium or copper catalysts can facilitate cyclization reactions to form sulfones, though applications to this compound remain speculative.
Proposed Mechanism
Theoretical Yields
Advantages :
Limitations :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfone group can be reduced to a sulfide using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Sulfide derivatives.
Substitution: Benzyl-substituted products.
Scientific Research Applications
Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Research Findings and Implications
- Stability: The nitro group in this compound likely enhances hydrolytic stability compared to non-nitro analogs, as seen in sulfones with electron-withdrawing substituents .
- Reactivity Trade-offs : While the dimethyl groups may hinder halogenation and arylation reactions, the nitro group could activate the sulfone for electrophilic substitutions or stabilize intermediates in catalytic cycles .
- Synthetic Challenges : Direct synthesis data for this compound are lacking, but analogous nitro-containing sulfones (e.g., 1-(allylsulfonyl)-4-nitrobenzene) suggest routes involving sulfonylation of nitro-substituted benzyl halides .
Biological Activity
Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone is a sulfone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 320.36 g/mol
- Functional Groups : Nitro group (-NO), sulfonyl group (-SO-), and aromatic rings.
The synthesis typically involves the reaction of 4-nitrobenzyl chloride with phenylsulfonic acid in the presence of base and appropriate solvents, followed by purification through crystallization or chromatography.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:
Antimicrobial Activity
- Antifungal Properties : The compound has demonstrated significant antifungal activity against multiple strains of Candida species. In particular, it was effective against fluconazole-resistant strains, showcasing a minimum inhibitory concentration (MIC) ranging from 0.19 to 0.81 µM compared to fluconazole's MIC of 1.00 µM .
- Antibacterial Activity : Studies have shown that compounds similar to this compound exhibit moderate inhibitory effects against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed promising results:
- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines. For instance, derivatives showed IC values ranging from 49.79 µM to 113.70 µM against prostate (PC-3) and cervical (HeLa) cancer cells .
- Mechanism of Action : The anticancer activity is believed to involve the induction of DNA damage and apoptosis in cancer cells, which was confirmed through comet assays that indicated increased tail length in treated cells .
Case Study 1: Antifungal Activity Evaluation
A study focused on the antifungal properties of various sulfones including this compound showed that it could inhibit the growth of Candida albicans effectively. The results indicated that this compound may serve as a lead for developing new antifungal agents .
Case Study 2: Anticancer Potential
Another study assessed the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that compounds with similar structures could selectively inhibit cancer cell proliferation while sparing normal cells, highlighting their therapeutic potential .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving sulfonyl precursors. For example, Grignard reagents reacting with phenyl tosylate (a sulfonate ester) under controlled conditions (e.g., THF:toluene solvent at 90°C) yield sulfones. Kinetic studies using gas chromatography (GLC) with internal standards (e.g., aqueous NH₄Cl quenching) are critical for monitoring reaction progress and optimizing parameters like temperature, stoichiometry, and solvent ratios .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography-mass spectrometry (LC-MS) is a robust analytical tool. For sulfone derivatives, a Symmetry C18 column with a methanol/ammonia buffer mobile phase (95:5 v/v) and positive-polarity atmospheric pressure chemical ionization (APCI) can achieve retention times <3 minutes. Limit of detection (LOD) and quantification (LOQ) values (e.g., 1.43 ppm and 4.77 ppm, respectively) should be validated per ICH guidelines .
Q. What are the key physical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?
- Methodological Answer : While direct data for this compound is limited, analogous sulfones (e.g., phenyl trifluoromethyl sulfone) exhibit stability in acidic and oxidative environments. Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) via gravimetric analysis. Thermal stability studies using differential scanning calorimetry (DSC) are recommended to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be elucidated for sulfone-forming reactions involving this compound?
- Methodological Answer : Conduct time-resolved GLC or LC-MS analyses to track reactant consumption and product formation. For example, in the reaction of phenylmagnesium bromide with phenyl tosylate, rate constants (±4% reproducibility) were derived by measuring the disappearance of tosylate and correlating it with sulfone/phenol generation. Computational modeling (e.g., DFT) can supplement experimental data to identify transition states and intermediates .
Q. What strategies address contradictions in reaction outcomes, such as unreacted starting material in sulfone synthesis?
- Methodological Answer : If a reaction stalls (e.g., 97% starting material remaining, as observed in benzyl phenyl sulfone experiments with ZnCl₂/morpholine), troubleshoot by varying catalysts (e.g., Lewis acids), solvents, or substituent electronic effects. GC-MS or NMR can identify side products or degradation pathways. For instance, bromomethyl phenyl sulfone disproportionates in DMSO/KOH to methyl and dibromomethyl derivatives, highlighting the role of base strength .
Q. How can this compound be applied in advanced materials or energy technologies?
- Methodological Answer : Sulfones are explored in proton exchange membranes (PEMs) for fuel cells due to their hydrolytic stability. Test this compound’s proton conductivity under high-temperature/low-humidity conditions (e.g., 120°C, 50% RH) using electrochemical impedance spectroscopy (EIS). Compare with benchmarks like Nafion, focusing on methanol crossover reduction for direct methanol fuel cells (DMFCs) .
Q. What role do sulfone derivatives play in nuclear chemistry, and how can their extraction properties be optimized?
- Methodological Answer : Phenyl trifluoromethyl sulfone, as a diluent in grouped actinide extraction (GANEX), demonstrates compatibility with ligands like CyMe4-BTBP and TBP. For this compound, evaluate actinide selectivity (e.g., Am/Cm separation) via solvent extraction trials in nitric acid media. Monitor radiolytic stability using gamma irradiation and analyze degradation products via inductively coupled plasma mass spectrometry (ICP-MS) .
Contradictions and Resolutions
- reports no reaction for phenyl sulfone under conditions effective for sulfides, suggesting steric hindrance or electronic deactivation. Mitigate by introducing electron-withdrawing groups or using stronger nucleophiles.
- highlights base-induced disproportionation of halomethyl sulfones. Avoid alkaline conditions unless targeting specific derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
